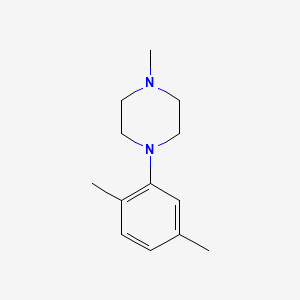
1,3-Dimethyl-5-(2-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-(2-nitrophenoxy)benzene is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzene, characterized by the presence of two methyl groups and a nitrophenoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-(2-nitrophenoxy)benzene can be synthesized through several methods, including:
Nitration of 1,3-Dimethylbenzene: This involves the nitration of 1,3-dimethylbenzene (m-xylene) using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Etherification Reaction: The nitrophenoxy group can be introduced through an etherification reaction, where 2-nitrophenol reacts with 1,3-dimethylbenzene in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and etherification processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are employed.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives or other substituted benzene compounds.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-(2-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-(2-nitrophenoxy)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.
2-Nitrophenol: Contains a nitro group and a hydroxyl group, differing in its reactivity and applications.
1,3-Dimethyl-4-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its chemical properties.
Uniqueness
1,3-Dimethyl-5-(2-nitrophenoxy)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of methyl and nitrophenoxy groups provides a distinct set of chemical properties that can be exploited in various research and industrial contexts.
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H13NO3/c1-10-7-11(2)9-12(8-10)18-14-6-4-3-5-13(14)15(16)17/h3-9H,1-2H3 |
Clave InChI |
HKKKJKRMICEQAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=CC=CC=C2[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



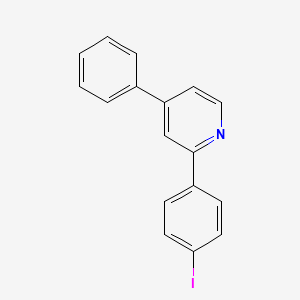
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
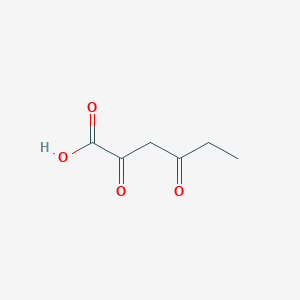
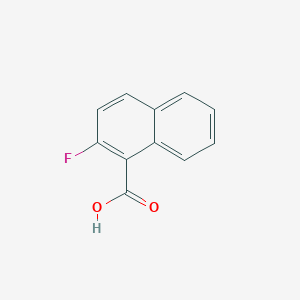

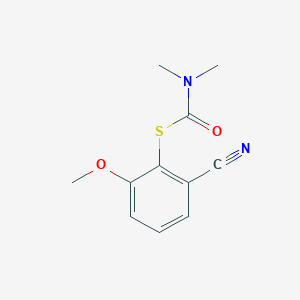
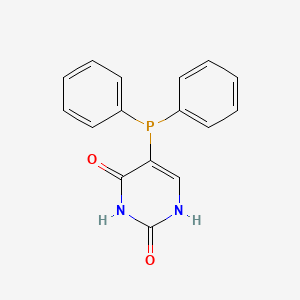
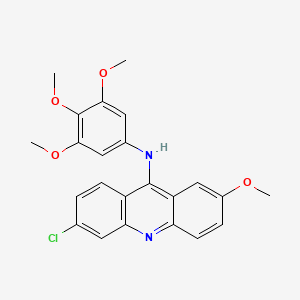

![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
